molecular formula C8H12IN B3337366 1,3,4-Trimethyl-pyridinium iodide CAS No. 6283-41-6

1,3,4-Trimethyl-pyridinium iodide

Cat. No. B3337366
CAS RN: 6283-41-6
M. Wt: 249.09 g/mol
InChI Key: LNUYBCUFHJCJFD-UHFFFAOYSA-M
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Description

1,3,4-Trimethyl-pyridinium iodide is a type of pyridinium salt . Pyridinium salts are structurally diverse and are quite familiar structures in many natural products and bioactive pharmaceuticals .


Synthesis Analysis

Pyridinium salts, including 1,3,4-Trimethyl-pyridinium iodide, have been synthesized through various routes . These synthetic routes have played an intriguing role in a wide range of research topics .


Chemical Reactions Analysis

Pyridinium salts have been highlighted in terms of their synthetic routes and reactivity . They have importance as pyridinium ionic liquids, as pyridinium ylides, as anti-microbial, anti-cancer, anti-malarial and anti-cholinesterase inhibitors .

Safety and Hazards

Pyridinium salts can cause skin irritation and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, to wash skin thoroughly after handling, to use only outdoors or in a well-ventilated area, and to wear protective gloves .

Future Directions

Pyridinium salts have played an intriguing role in a wide range of research topics over the centuries . They have importance in various fields such as materials science and biological issues related to gene delivery . The equilibrium between fundamental and applied science is shifting towards practical applications of the knowledge discovered earlier .

properties

IUPAC Name

1,3,4-trimethylpyridin-1-ium;iodide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N.HI/c1-7-4-5-9(3)6-8(7)2;/h4-6H,1-3H3;1H/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNUYBCUFHJCJFD-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=[N+](C=C1)C)C.[I-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12IN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40501945
Record name 1,3,4-Trimethylpyridin-1-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40501945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,4-Trimethylpyridinium iodide

CAS RN

6283-41-6
Record name NSC7493
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7493
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3,4-Trimethylpyridin-1-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40501945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

As shown in Scheme 2 (in FIG. 2), a solution of 100 g of 3,4-dimethylpyridine in 800 ml of acetone was added dropwise to 57.27 mL of methyl iodide. The reaction mixture was stirred at room temperature for 18 hrs. The solid was collected by filtration and washed with cold ether. After drying under vacuum, there was obtained 202 g of 1,3,4-trimethylpyridinium iodide. The subsequent Grignard reaction was conducted under standard conditions to afford an unstable intermediate that was utilized immediately.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
57.27 mL
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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